molecular formula C6H9NdO6 B1582837 Neodymium triacetate CAS No. 6192-13-8

Neodymium triacetate

Cat. No. B1582837
CAS RN: 6192-13-8
M. Wt: 321.37 g/mol
InChI Key: KETUDCKOKOGBJB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08808660B2

Procedure details

Adding 9 m3 of magnesium bicarbonate solution (MgO: 15 g/L, Fe: 1.1 ppm, Al: 0.5 ppm, saturated with CO2) into a reactor containing 10 m3 of neodymium acetate solution (0.2 mol/L) to react for 2 hours at 25° C., and controlling the pH value of mother liquor at 5.5, neodymium ions are precipitated and neodymium carbonate is obtained. Subsequently, the neodymium carbonate is filtered, washed, dried and finally calcined at 700° C. for 2 hours to produce neodymium oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[Mg+2].[C:6](=[O:9])([OH:8])[O-:7].[Nd:10]>C([O-])(=O)C.[Nd+3].C([O-])(=O)C.C([O-])(=O)C>[C:1](=[O:2])([O-:4])[O-:3].[Nd+3:10].[C:6](=[O:7])([O-:9])[O-:8].[C:1](=[O:2])([O-:4])[O-:3].[Nd+3:10] |f:0.1.2,4.5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Nd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Nd+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours at 25° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
are precipitated

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.